![molecular formula C25H21N3O2 B5651551 4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5651551.png)
4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including "4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline," often involves palladium-catalyzed oxidative carbonylation processes or related methodologies. Costa et al. (2004) described a palladium-catalyzed cyclization-alkoxycarbonylation approach for synthesizing quinoline derivatives, highlighting the versatility of palladium catalysis in forming complex heterocyclic structures under oxidative conditions (Costa et al., 2004). Additionally, Kobayashi et al. (2006) developed a method for synthesizing diaminopyrrolo[1,2-a]quinoline derivatives, which might offer insights into analogous processes for synthesizing the target compound (Kobayashi et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fused benzene and pyridine rings, which form the quinoline core. This core structure is further modified by substituents that significantly influence the molecule's electronic and spatial configuration. Guillon et al. (2018) investigated the crystal structure and anti-leukemic activity of a related quinoline compound, providing valuable data on the structural aspects and potential bioactivity of such molecules (Guillon et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions, which allow for the introduction of diverse functional groups. For instance, reactions involving aminopyrimidines with dimethylaminomethylenetetralone have been explored to synthesize pyrimidoquinolines, indicating the synthetic flexibility of the quinoline scaffold (Quiroga et al., 2001).
Physical Properties Analysis
The physical properties of "4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline" and related compounds are influenced by their molecular structure. Factors such as molecular weight, crystallinity, solubility, and melting point are crucial for understanding the material aspects of these compounds. Experimental and theoretical characterization of similar organic salts and compounds provides insight into their physical characteristics, including solubility and crystalline structure (Faizi et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and interactions with other molecules, stem from their conjugated system and the electronic effects of their substituents. The synthetic versatility of quinoline, enabling the generation of structurally diverse derivatives, plays a significant role in their biological and pharmacological activities. Vr and Lee (2011) discussed the broad spectrum of biological and biochemical activities of quinoline-based compounds, emphasizing their importance in medicinal chemistry (Vr & Lee, 2011).
properties
IUPAC Name |
(3-phenylmethoxyazetidin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(28-15-20(16-28)30-17-18-6-2-1-3-7-18)22-14-24(19-10-12-26-13-11-19)27-23-9-5-4-8-21(22)23/h1-14,20H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSKFAZFZFENPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline |
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